molecular formula C11H4Cl6O3 B14515456 3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one CAS No. 62557-44-2

3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one

Cat. No.: B14515456
CAS No.: 62557-44-2
M. Wt: 396.9 g/mol
InChI Key: IJANVCPDJZHZFI-UHFFFAOYSA-N
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Description

3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of benzopyran derivatives, which are characterized by a fused benzene and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one typically involves the chlorination of a suitable precursor compound. One common method involves the reaction of 7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination at the 3, 6, and 8 positions of the benzopyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient handling of chlorine gas. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium hydroxide.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, low temperature.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.

    Oxidation: Formation of 3,6,8-trichloro-7-methoxy-4-(formyl)-2H-1-benzopyran-2-one.

    Reduction: Formation of 3,6,8-trichloro-7-methoxy-4-methyl-2H-1-benzopyran-2-one.

Scientific Research Applications

3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one involves its interaction with molecular targets in biological systems. The compound’s multiple chlorine atoms and methoxy group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3,6,8-Trichloro-7-methoxy-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a methyl group instead of a trichloromethyl group.

    3,6,8-Trichloro-7-methoxy-4-(dichloromethyl)-2H-1-benzopyran-2-one: Similar structure but with a dichloromethyl group instead of a trichloromethyl group.

Uniqueness

3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one is unique due to its specific combination of chlorine and methoxy substituents, which confer distinct chemical and biological properties

Properties

CAS No.

62557-44-2

Molecular Formula

C11H4Cl6O3

Molecular Weight

396.9 g/mol

IUPAC Name

3,6,8-trichloro-7-methoxy-4-(trichloromethyl)chromen-2-one

InChI

InChI=1S/C11H4Cl6O3/c1-19-9-4(12)2-3-5(11(15,16)17)6(13)10(18)20-8(3)7(9)14/h2H,1H3

InChI Key

IJANVCPDJZHZFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C(C(=O)OC2=C1Cl)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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